![molecular formula C15H16N4O3S B3494323 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3494323.png)
3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Overview
Description
3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazolinone Core: Starting with 2-aminobenzamide, which undergoes cyclization with an appropriate aldehyde to form the quinazolinone core.
Introduction of the Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable electrophile.
Dimethoxylation and Sulfanylidene Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the imidazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and DNA. The imidazole moiety can bind to metal ions, affecting enzyme activity, while the quinazolinone core can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
3-[2-(1H-imidazol-5-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
6,7-Dimethoxy-2-sulfanylidene-1H-quinazolin-4-one: Lacks the imidazole moiety, which may reduce its biological activity.
Uniqueness:
- The presence of both the imidazole moiety and the methoxy groups in 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one enhances its chemical versatility and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-21-12-5-10-11(6-13(12)22-2)18-15(23)19(14(10)20)4-3-9-7-16-8-17-9/h5-8H,3-4H2,1-2H3,(H,16,17)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCJJNLYQFWRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CN=CN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


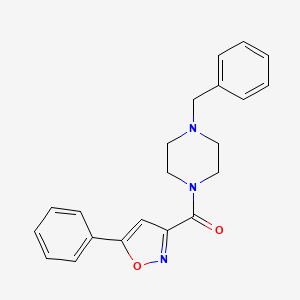
![4-methyl-5-phenyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3494249.png)
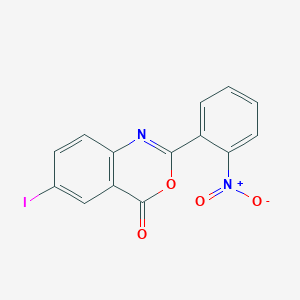
![4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3494266.png)
![2-(4-chlorophenoxy)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B3494272.png)
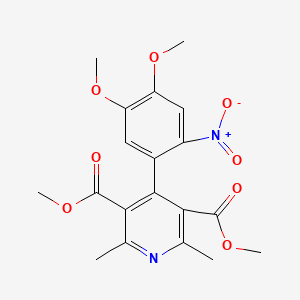
![N-(4-methoxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B3494289.png)
![N-(4-chloro-2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3494290.png)
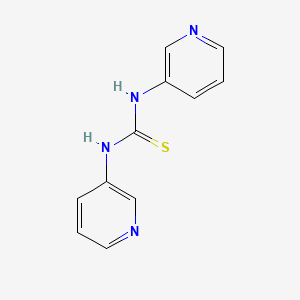
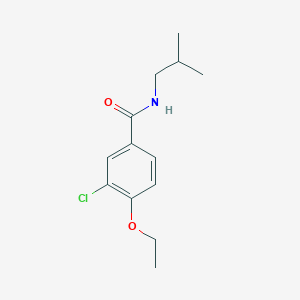
![N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B3494300.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3494306.png)
![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3494309.png)
![4-[4-(4-fluorophenyl)-5-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3494315.png)
